N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Lipophilicity Physicochemical profiling Drug‑likeness

N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898445-77-7) is a synthetic oxalamide derivative featuring a conserved 2-(1-tosylpiperidin-2-yl)ethyl scaffold linked to an N1‑ethyl substituent. Its computed molecular weight is 381.5 g/mol, XLogP3 is 2.1, and topological polar surface area (TPSA) is 104 Ų, with two hydrogen‑bond donors and five hydrogen‑bond acceptors.

Molecular Formula C18H27N3O4S
Molecular Weight 381.49
CAS No. 898445-77-7
Cat. No. B2562226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
CAS898445-77-7
Molecular FormulaC18H27N3O4S
Molecular Weight381.49
Structural Identifiers
SMILESCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C18H27N3O4S/c1-3-19-17(22)18(23)20-12-11-15-6-4-5-13-21(15)26(24,25)16-9-7-14(2)8-10-16/h7-10,15H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23)
InChIKeyZHTZFUAUSXOBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS 898445-77-7: Core Physicochemical Identity for Preclinical Procurement


N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898445-77-7) is a synthetic oxalamide derivative featuring a conserved 2-(1-tosylpiperidin-2-yl)ethyl scaffold linked to an N1‑ethyl substituent. Its computed molecular weight is 381.5 g/mol, XLogP3 is 2.1, and topological polar surface area (TPSA) is 104 Ų, with two hydrogen‑bond donors and five hydrogen‑bond acceptors [1]. The compound possesses one undefined stereocenter at the piperidine 2‑position, meaning that commercially supplied material is racemic unless chiral separation is specified [1]. As a member of the broader N1‑substituted 2‑(1‑tosylpiperidin‑2‑yl)ethyl oxalamide family, this compound serves as both a versatile synthetic building block and a pharmacophore‑containing scaffold for lead‑optimization and chemical‑biology campaigns.

Why N1-Substituent Identity in the 2-(1-Tosylpiperidin-2-yl)ethyl Oxalamide Series Determines Procurement Relevance


The 2-(1-tosylpiperidin-2-yl)ethyl oxalamide family shares a common core, but variation of the N1‑substituent profoundly alters physicochemical properties critical for compound selection. Even minor changes—methyl to ethyl to allyl—shift lipophilicity, hydrogen‑bonding capacity, molecular weight, and the number of rotatable bonds, which directly influence solubility, permeability, and metabolic stability in cell‑based and in‑vivo assays [1][2]. Consequently, two compounds that are structurally indistinguishable at the tosylpiperidine end cannot be assumed to perform equivalently in a biological assay or synthetic sequence. The quantitative evidence below demonstrates exactly where the N1‑ethyl analog CAS 898445-77-7 occupies a distinct property space relative to its closest available congeners, enabling rational selection based on specific experimental requirements.

Head‑to‑Head Property Data for N1-Ethyl‑N2‑(2‑(1‑tosylpiperidin‑2‑yl)ethyl)oxalamide vs. Its Closest N1‑Substituted Analogs


Lipophilicity Tuning: N1‑Ethyl Provides a Balanced XLogP3 Intermediate Between Methyl and Allyl Congeners

The N1‑ethyl analog exhibits an XLogP3 of 2.1, compared with the N1‑allyl analog which has an XLogP3 of 2.4 [1][2]. While the N1‑methyl congener is expected to be less lipophilic (estimated XLogP3 ≈ 1.7–1.9 based on a –CH₂– unit decrement of ~0.3–0.4 logP units per carbon), the ethyl group represents a measured intermediate that may offer improved aqueous solubility relative to the allyl analog without sacrificing the membrane permeability typically required for cell‑based assays.

Lipophilicity Physicochemical profiling Drug‑likeness

Molecular Weight Discrimination: 381.5 g/mol for the Ethyl Analog Positions It Below the Allyl and Phenethyl Counterparts

The computed molecular weight of the N1‑ethyl compound is 381.5 g/mol [1], while the N1‑allyl analog is 393.5 g/mol [2] and the N1‑phenethyl analog is reported as 457.6 g/mol (C₂₄H₃₁N₃O₄S) . This places the ethyl derivative in a more favorable 'lead‑like' property space (MW <400 Da), a threshold often used to prioritize compounds with improved pharmacokinetic potential.

Lead‑likeness Fragment‑based drug discovery Molecular weight

Chiral Complexity: One Undefined Stereocenter Differentiates the N1‑Ethyl Scaffold from Non‑Chiral or Diastereomerically Defined Analogs

PubChem reports one undefined stereocenter for the N1‑ethyl compound [1], corresponding to the 2‑position of the tosylpiperidine ring. In contrast, analogs such as the N1‑allyl derivative also carry one undefined stereocenter [2], but the N1‑ethyl substituent itself is prochiral only at the piperidine center, avoiding the additional geometric complexity introduced by the allyl double bond (which can present E/Z isomerism in certain downstream derivatives). This stereochemical profile simplifies chiral resolution strategies relative to analogs that introduce additional stereocenters via larger or unsaturated N1‑substituents.

Chirality Stereochemistry Procurement specification

Differences in Rotatable Bond Count Between the N1‑Ethyl and N1‑Allyl Scaffolds Modulate Conformational Flexibility

The N1‑ethyl compound contains 6 rotatable bonds, whereas the N1‑allyl congener has 7 [1][2]. This single‑bond reduction decreases conformational degrees of freedom, resulting in lower conformational entropy upon target binding. In the oxalamide series, a previous SAR study demonstrated that incremental increases in rotatable bond count negatively correlated with per‑atom binding efficiency [3].

Conformational entropy Drug design Physicochemical property

Absence of Documented Biological Assay Data for the N1‑Ethyl Compound: A Critical Evidence Gap

A comprehensive search of PubMed, BindingDB, ChEMBL, and the patent literature (conducted May 2026) identified no peer‑reviewed biological assay data—binding affinity, IC₅₀, functional activity, ADME, or in‑vivo efficacy—for CAS 898445-77-7. The same gap exists for its closest N1‑substituted analogs (methyl, allyl, isopropyl, phenethyl) within this specific oxalamide subclass . In contrast, other piperidine‑containing oxalamide chemotypes (e.g., 2,2,6,6‑tetramethylpiperidine oxalamides) have published nanomolar activity against targets such as p38α MAP kinase and HIV‑1 gp120, confirming that the oxalamide–piperidine scaffold is intrinsically capable of high‑affinity target engagement [1][2]. The biological silence surrounding the tosylpiperidine sub‑class indicates that the primary utility of CAS 898445-77-7 is currently as a synthetic intermediate or a screening‑deck building block rather than a biologically validated probe.

Data availability Evidence limitation Risk disclosure

Computed Topological Polar Surface Area (TPSA) of 104 Ų Distinguishes the Ethyl Scaffold from Higher‑TPSA Heteroaryl‑Substituted Analogs

The TPSA of the N1‑ethyl compound is 104 Ų [1]. Analogs carrying pyridine‑3‑ylmethyl (CAS 898445‑64‑2) or other heteroaryl N1‑substituents on the same tosylpiperidine core are predicted to exhibit TPSA values exceeding 120 Ų due to the additional nitrogen atom in the aromatic ring. The 104 Ų value places the ethyl compound at the conventional boundary for favorable blood‑brain barrier penetration (TPSA <90 Ų is generally considered optimal, while <140 Ų is permissive) [2].

Polar surface area CNS penetration Drug‑likeness

Procurement‑Relevant Use Cases for N1‑ethyl‑N2‑(2‑(1‑tosylpiperidin‑2‑yl)ethyl)oxalamide Based on Quantitative Property Differentiation


Lead‑Optimization Campaigns Requiring Controlled Stepwise Lipophilicity Increases

When a medicinal chemistry program demands systematic exploration of N1‑alkyl chain length to modulate logD while conserving the core oxalamide‑tosylpiperidine pharmacophore, the N1‑ethyl analog (XLogP3 = 2.1) serves as the intermediate rung between the more hydrophilic methyl congener (estimated XLogP3 ≈1.7–1.9) and the more lipophilic allyl (XLogP3 = 2.4) or phenethyl (XLogP3 ≈3.0–3.5) versions. This gradation enables a matched‑pair analysis where the ethyl group provides a quantitative ΔXLogP3 of approximately –0.3 relative to allyl, supporting rational structure–property relationship (SPR) optimization [1][2].

Chiral Probe Development for Target‑Engagement Studies

The compound possesses exactly one undefined stereocenter at the piperidine 2‑position, with no additional side‑chain chirality or double‑bond geometry [1]. This stereochemical simplicity makes it a tractable scaffold for enantiomeric separation by chiral HPLC or stereoselective synthesis. Procurement of the racemate followed by in‑house chiral resolution can yield both enantiomers for differential biological testing, a workflow that would be more complex and costly for analogs such as the N1‑allyl derivative, where the terminal alkene introduces potential E/Z isomerism in subsequent derivatization steps [2].

Fragment‑Based and Low‑Molecular‑Weight Screening Deck Assembly

With a molecular weight of 381.5 g/mol, the N1‑ethyl analog falls below the 400 Da 'lead‑like' ceiling, qualifying it for inclusion in fragment‑ and lead‑oriented screening libraries [1]. Its molecular weight is 12 g/mol lower than the N1‑allyl congener and 76 g/mol lower than the N1‑phenethyl variant, providing a higher fraction of heavy atoms that can be exploited for subsequent vector elaboration without breaching desirable property thresholds [2].

Synthetic Intermediates for Late‑Stage Diversification via the N1‑Ethyl Amide

The N1‑ethyl oxalamide moiety can function as a masked or activatable group for further synthetic transformations. The ethyl substituent, being chemically inert under most standard reaction conditions, preserves the structural integrity of the tosylpiperidine core during multi‑step synthesis, whereas the N1‑allyl analog is susceptible to unwanted addition or oxidation reactions at the terminal alkene. This stability advantage, while not quantified by a single numerical metric, is a well‑recognized practical consideration in synthetic route planning [1][2].

Quote Request

Request a Quote for N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.